molecular formula C8H8FIO B14769099 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene

1-Fluoro-5-iodo-2-methoxy-4-methylbenzene

Katalognummer: B14769099
Molekulargewicht: 266.05 g/mol
InChI-Schlüssel: CWXHAQZXWRYPLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-5-iodo-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, featuring fluorine, iodine, methoxy, and methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 1-fluoro-2-methoxy-4-methylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction conditions often require a solvent like acetic acid and a temperature range of 50-70°C to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of compounds like 1-fluoro-5-amino-2-methoxy-4-methylbenzene.

    Oxidation: Formation of 1-fluoro-5-iodo-2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 1-fluoro-2-methoxy-4-methylbenzene.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-5-iodo-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1-Fluoro-4-iodo-2-methoxy-5-methylbenzene
  • 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Comparison: 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. For example, the position of the iodine atom can affect the compound’s ability to undergo substitution reactions compared to its isomers.

Eigenschaften

Molekularformel

C8H8FIO

Molekulargewicht

266.05 g/mol

IUPAC-Name

1-fluoro-5-iodo-2-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3

InChI-Schlüssel

CWXHAQZXWRYPLB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1I)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.